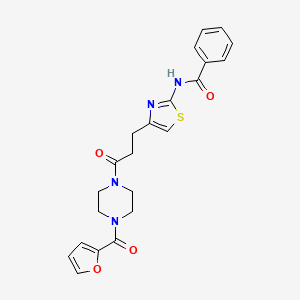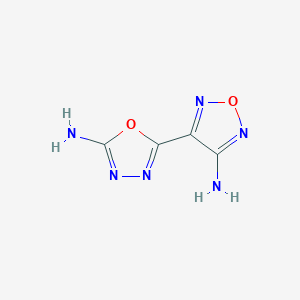
N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is a synthetic organic compound with a complex structure characterized by various functional groups, such as tetrazole, thiazole, and cyclopentanecarboxamide
Mechanism of Action
Target of Action
The compound, also known as N-[4-({[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide, is primarily targeted towards cancer cells . It has shown potent anticancer activity against various human cancer cell lines including MCF-7 (breast), A549 (lung), Colo-205 (colon), and A2780 (ovarian) .
Mode of Action
The compound interacts with cancer cells, leading to their death . This interaction leads to changes in the cancer cells that result in their death .
Biochemical Pathways
The compound affects various biochemical pathways within the cancer cells . These pathways are involved in cell growth and proliferation. By affecting these pathways, the compound inhibits the growth and proliferation of the cancer cells .
Pharmacokinetics
It is known that the compound’s ability to form hydrogen bonds with different targets can lead to the improvement of its pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The result of the compound’s action is the death of cancer cells . This is achieved by inhibiting the growth and proliferation of the cancer cells . The compound has shown moderate to high anticancer activity against various human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide typically involves multi-step organic synthesis protocols:
Formation of the 1H-tetrazole ring: : This step involves the cycloaddition reaction of sodium azide with an organic nitrile.
Preparation of the thiazole derivative: : The thiazole ring can be synthesized via the Hantzsch thiazole synthesis method, involving the condensation of α-halocarbonyl compounds with thiourea.
Amide coupling reaction: : The final step involves coupling the thiazole derivative with the 1H-tetrazol-1-yl phenylamine through an amide bond formation, using coupling reagents like EDC or DCC.
Industrial Production Methods
Industrial-scale production requires robust and scalable methods to ensure high yield and purity:
Optimization of reaction conditions: : Utilizing automated reactors to maintain precise control of temperature, pressure, and reagent addition.
Catalysis: : Employing suitable catalysts to enhance reaction rates and product yield.
Purification techniques: : Using advanced chromatographic methods and recrystallization to achieve high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The tetrazole and thiazole rings can undergo selective oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction can target the carbonyl group in the oxoethyl moiety.
Substitution: : Electrophilic or nucleophilic substitution reactions on the aromatic rings or the thiazole moiety.
Common Reagents and Conditions
Oxidation: : Reagents like mCPBA or hydrogen peroxide.
Reduction: : Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Conditions vary depending on the substituents being introduced or replaced, but common reagents include halogens, alkyl halides, and Grignard reagents.
Major Products
Oxidation products: : Sulfoxides and sulfones from the thiazole ring.
Reduction products: : Secondary alcohols from the reduction of the oxoethyl moiety.
Substitution products: : Varied depending on the introduced substituents, but can include halogenated or alkylated aromatic systems.
Scientific Research Applications
Chemistry
Catalysis: : Acting as a ligand in coordination chemistry for catalysis involving transition metals.
Material Science: : Potential use in the synthesis of advanced materials due to its unique structural properties.
Biology
Pharmaceuticals: : As a lead compound for the development of drugs targeting various biological pathways, possibly due to its potential interactions with specific enzymes or receptors.
Biochemical Probes: : Utilized in the design of probes for studying biological processes at the molecular level.
Medicine
Therapeutics: : Potential use in developing treatments for diseases like cancer, bacterial infections, or neurological disorders, based on its ability to interact with biological targets.
Industry
Agrochemicals: : Could be explored for use in developing novel pesticides or herbicides.
Comparison with Similar Compounds
N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties not found in closely related compounds.
Similar Compounds
N-(4-(2-Amino-2-oxoethyl)thiazol-2-yl)benzamide: : Lacks the tetrazole ring, resulting in different chemical reactivity and biological activity.
N-(4-(2-((1H-tetrazol-1-yl)methylamino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide: : A structural analog with potential variations in binding affinity and biological effect due to changes in the amine and cyclopentane moieties.
Properties
IUPAC Name |
N-[4-[2-oxo-2-[4-(tetrazol-1-yl)anilino]ethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2S/c26-16(20-13-5-7-15(8-6-13)25-11-19-23-24-25)9-14-10-28-18(21-14)22-17(27)12-3-1-2-4-12/h5-8,10-12H,1-4,9H2,(H,20,26)(H,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTXJNKSBKTCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzhydryl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B2918714.png)


![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2918718.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/new.no-structure.jpg)
![N-(but-3-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2918720.png)


![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2918724.png)
![4-(diethylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2918727.png)
![N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2918731.png)
![ethyl 4-({4-[(4-chlorophenyl)amino]pteridin-2-yl}amino)benzoate](/img/structure/B2918732.png)
